molecular formula C12H12N2S B8364791 9,10-Dihydro-4-methyl-4H-thieno[3,4-b][1,5]benzodiazepine

9,10-Dihydro-4-methyl-4H-thieno[3,4-b][1,5]benzodiazepine

Cat. No. B8364791
M. Wt: 216.30 g/mol
InChI Key: VOMCJEZYFADFQI-UHFFFAOYSA-N
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Patent
US04168269

Procedure details

A mixture comprising 4 g. of 4,9-dihydro-4-methyl-10H-thieno[3,4-b][1,5]benzodiazepin-10-one [U.S. Pat. No. 3,953,430 (Example 2)] in 75 ml. of tetrahydrofuran is combined with 2 g. of lithium aluminum hydride in 50 ml. of tetrahydrofuran and refluxed under nitrogen with stirring for 10 hours. A 2 ml. portion of water is carefully added dropwise with cooling followed by 2 ml. of 15% sodium hydroxide and 6 ml. of water. The mixture is filtered and the precipitate is washed thoroughly with ether. The filtrate and washings are combined, dried over sodium sulfate, filtered and concentrated to a semi-crystalline brown oil. The product is triturated with hexane producing a tan crystalline solid. This solid is recovered, washed thoroughly with hexane and dried. This crystalline material is purified by column chromatography (alumina activity II), eluting with methylene chloride:hexane (50:50). Evaporation of the solvents yields a solid which is triturated with hexane and washed with ether, giving the desired product as pale blue crystals, mp. 125°-127° C.
Name
4,9-dihydro-4-methyl-10H-thieno[3,4-b][1,5]benzodiazepin-10-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[NH:6][C:5](=O)[C:4]2=[CH:14][S:15][CH:16]=[C:3]12.O1CCCC1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>O>[CH3:1][N:2]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[NH:6][CH2:5][C:4]2=[CH:14][S:15][CH:16]=[C:3]12 |f:2.3.4.5.6.7,8.9|

Inputs

Step One
Name
4,9-dihydro-4-methyl-10H-thieno[3,4-b][1,5]benzodiazepin-10-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=2C(C(NC3=C1C=CC=C3)=O)=CSC2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
WASH
Type
WASH
Details
the precipitate is washed thoroughly with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a semi-crystalline brown oil
CUSTOM
Type
CUSTOM
Details
The product is triturated with hexane producing a tan crystalline solid
CUSTOM
Type
CUSTOM
Details
This solid is recovered
WASH
Type
WASH
Details
washed thoroughly with hexane
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
This crystalline material is purified by column chromatography (alumina activity II)
WASH
Type
WASH
Details
eluting with methylene chloride:hexane (50:50)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents
CUSTOM
Type
CUSTOM
Details
yields a solid which
CUSTOM
Type
CUSTOM
Details
is triturated with hexane
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
CN1C=2C(CNC3=C1C=CC=C3)=CSC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.